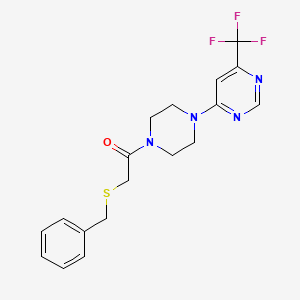

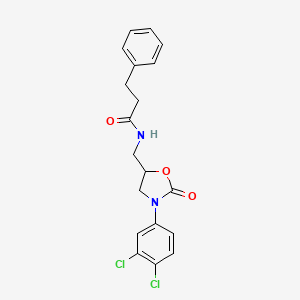

![molecular formula C8H17NO4 B2847503 Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate CAS No. 86017-91-6](/img/structure/B2847503.png)

Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate” is a chemical compound with the molecular formula C11H21NO7 . It has an average mass of 279.287 Da and a monoisotopic mass of 279.131805 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoate backbone with a methyl ester group, a dimethoxyethyl group, and an amino group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 400.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 75.3±6.0 kJ/mol and a flash point of 195.9±28.7 °C . The compound has a molar refractivity of 65.2±0.3 cm3 .Scientific Research Applications

Synthesis and Chemical Applications

- Corrosion Inhibition : A study described the synthesis of bipyrazolic derivatives, revealing their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds, including similar structural analogues to "Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate," showcase high percentage protection, exceeding 95% at low concentrations, demonstrating the compound's potential in corrosion prevention applications (Missoum et al., 2013).

- Diverse Organic Synthesis : Research focused on the synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters highlights the utility of dimethyl 2-(methoxymethylene) pentanedioates in producing compounds with biological activities. This process illustrates the broader chemical synthesis capabilities of related compounds (Berzosa et al., 2011).

Biological and Pharmacological Research

- Neuroprotective Effects : A study on Dimethyl Sulfoxide (DMSO) demonstrated its ability to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This suggests that derivatives of "this compound" could potentially be explored for neuroprotective effects (Lu & Mattson, 2001).

- Anticonvulsant and Antinociceptive Activity : The synthesis of new hybrid molecules, including piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, has shown potential anticonvulsant and antinociceptive properties. These findings open up avenues for the development of new drugs based on similar structural frameworks (Kamiński et al., 2016).

Environmental Applications

- Carbon Dioxide Absorption : Research on the solubility of CO2 in mixtures of 2-amino-2-methyl-1-propanol and various organic solvents, including studies on absorption processes, indicates the relevance of similar compounds in enhancing CO2 capture and storage technologies. This highlights the compound's potential environmental benefits in mitigating greenhouse gas emissions (Karlsson et al., 2019).

properties

IUPAC Name |

methyl 3-(2,2-dimethoxyethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-11-7(10)4-5-9-6-8(12-2)13-3/h8-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZWWLGJQHPEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCCC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

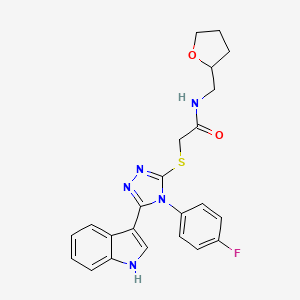

![N-(2-methoxyethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2847422.png)

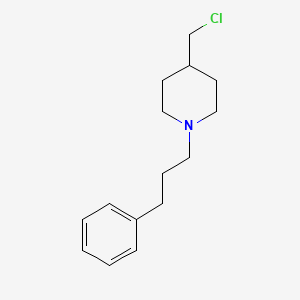

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2847423.png)

![2-(1-Phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2847424.png)

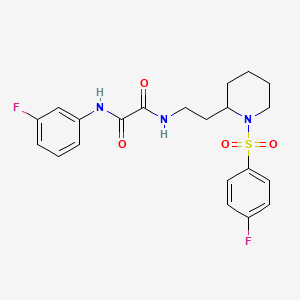

![N-([2,2'-bifuran]-5-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2847425.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)

![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)